molecular formula C24H22N4OS2 B12012354 N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide CAS No. 539810-18-9

N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide

Cat. No.: B12012354
CAS No.: 539810-18-9
M. Wt: 446.6 g/mol
InChI Key: XWWASBXWCGSZIV-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide is a complex organic compound featuring a triazole ring, phenyl groups, and sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of phenyl and sulfanyl groups. Common reagents used in these reactions include phenylhydrazine, acetic anhydride, and thiophenol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the triazole ring or phenyl groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings or triazole ring.

Scientific Research Applications

N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring and phenyl groups can interact with enzymes or receptors, modulating their activity. The sulfanyl groups may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)-acetamide: A simpler analog with fewer functional groups.

    2-Phenyl-4H-1,2,4-triazole: A compound with a similar triazole ring but different substituents.

    Phenylsulfanyl-methyl derivatives: Compounds with similar sulfanyl linkages but different core structures.

Uniqueness

N-(3-Methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide is unique due to its combination of a triazole ring, multiple phenyl groups, and sulfanyl linkages

Properties

CAS No.

539810-18-9

Molecular Formula

C24H22N4OS2

Molecular Weight

446.6 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[4-phenyl-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4OS2/c1-18-9-8-10-19(15-18)25-23(29)17-31-24-27-26-22(16-30-21-13-6-3-7-14-21)28(24)20-11-4-2-5-12-20/h2-15H,16-17H2,1H3,(H,25,29)

InChI Key

XWWASBXWCGSZIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=CC=C4

Origin of Product

United States

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